molecular formula C9H14Cl2N2 B13103059 1-(2-Chlorophenyl)-2-hydrazinopropane hydrochloride CAS No. 38129-55-4

1-(2-Chlorophenyl)-2-hydrazinopropane hydrochloride

Cat. No.: B13103059
CAS No.: 38129-55-4
M. Wt: 221.12 g/mol
InChI Key: DTESHEPEJUMCJO-UHFFFAOYSA-N
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Description

(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chlorophenyl group attached to a propan-2-yl hydrazine moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride typically involves the reaction of 2-chlorobenzaldehyde with isopropylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazone is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Chlorophenyl)ethyl)hydrazinehydrochloride
  • (1-(2-Chlorophenyl)methyl)hydrazinehydrochloride
  • (1-(2-Chlorophenyl)butan-2-yl)hydrazinehydrochloride

Uniqueness

(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

38129-55-4

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

1-(2-chlorophenyl)propan-2-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H13ClN2.ClH/c1-7(12-11)6-8-4-2-3-5-9(8)10;/h2-5,7,12H,6,11H2,1H3;1H

InChI Key

DTESHEPEJUMCJO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Cl)NN.Cl

Origin of Product

United States

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